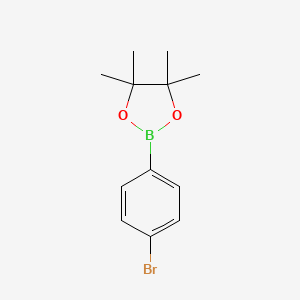
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also referred to as 2-BP4MTD, is a boron-containing compound that has recently been found to have numerous potential applications in the field of scientific research. This compound has been found to have unique properties that make it a valuable tool for scientists in the fields of chemistry, biology, and medicine.
科学的研究の応用
Synthesis of Novel Derivatives
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, leading to the creation of boron-containing stilbene derivatives. This process was used to synthesize boron-containing resveratrol analogues, which are being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
LCD Technology and Lipogenic Inhibition
The boron-containing polyene systems derived from these derivatives are potential intermediates for synthesizing new materials for Liquid Crystal Display (LCD) technology. Additionally, certain derivatives like BF102 and BF175 have shown lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes, marking them as potential leads for new lipid-lowering drugs (Das et al., 2011).
Enhanced Brightness in Nanoparticles
The use of these compounds in the synthesis of nanoparticles has been explored. Notably, nanoparticles with enhanced brightness emission and tunable wavelengths were developed for potential applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Synthesis of Modified Phenylboronic Acid Derivatives
The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been described, exploring their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Development of Deeply Colored Polymers
Polymers containing these derivatives have been synthesized, yielding deeply colored materials with potential applications in advanced materials and coatings (Welterlich, Charov, & Tieke, 2012).
作用機序
Target of Action
The compound 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-based compound. Boron compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Boron compounds are generally known for their ability to form stable covalent bonds with other atoms, which allows them to interact with biological targets in unique ways . The bromophenyl group in the compound could potentially interact with biological targets through pi stacking or halogen bonding .
Biochemical Pathways
Boron compounds are known to be involved in various biochemical processes, including the regulation of enzymatic activity and signal transduction .
Pharmacokinetics
The presence of the bromophenyl group could potentially enhance the compound’s lipophilicity, which might influence its absorption and distribution .
Result of Action
Boron compounds are known to exhibit a range of biological activities, including antileishmanial and antimalarial effects .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical species. For instance, the reactivity of boron compounds can be influenced by the pH of the environment .
生化学分析
Biochemical Properties
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with palladium catalysts to facilitate the Suzuki-Miyaura coupling reaction, forming carbon-carbon bonds between aryl or vinyl groups. This compound’s interaction with palladium involves the formation of a palladium-boron complex, which undergoes transmetalation to transfer the aryl group from boron to palladium. This process is essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its use in the synthesis of bioactive compounds can indirectly influence cell function. For instance, compounds synthesized using this reagent may affect cell signaling pathways, gene expression, and cellular metabolism. The presence of the bromophenyl group can enhance the compound’s ability to interact with specific cellular targets, potentially leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The boron atom in the dioxaborolane ring plays a critical role in stabilizing the intermediate species and facilitating the transfer of the aryl group to the palladium catalyst. This mechanism is essential for the efficient synthesis of various organic compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound are crucial for its effectiveness in synthetic reactions. Over time, this compound can undergo degradation, particularly in the presence of moisture or air. Proper storage conditions, such as anhydrous environments and inert atmospheres, are necessary to maintain its stability. Long-term studies have shown that the compound retains its reactivity when stored under appropriate conditions, ensuring consistent performance in synthetic applications .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in synthetic chemistry rather than direct metabolic activity. Compounds synthesized using this reagent may interact with various enzymes and cofactors in metabolic pathways. For instance, the presence of the bromophenyl group can influence the compound’s interaction with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied due to its primary use in synthetic chemistry. Compounds synthesized using this reagent may interact with specific transporters or binding proteins, influencing their localization and accumulation within cells. The bromophenyl group can enhance the compound’s ability to bind to cellular targets, potentially affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is not well-documented due to its primary use in synthetic chemistry. Compounds synthesized using this reagent may be directed to specific cellular compartments or organelles based on their chemical structure and post-translational modifications. The presence of targeting signals or specific binding interactions can influence the compound’s localization and activity within cells .
特性
IUPAC Name |
2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCNDGAXOZWQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444493 | |
| Record name | 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-49-4 | |
| Record name | 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)



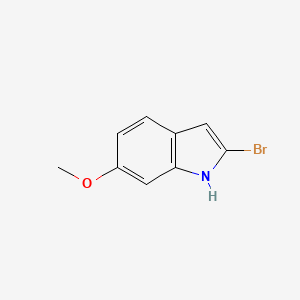

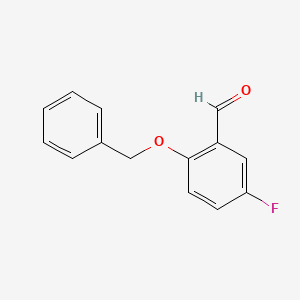
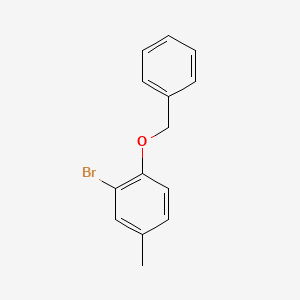
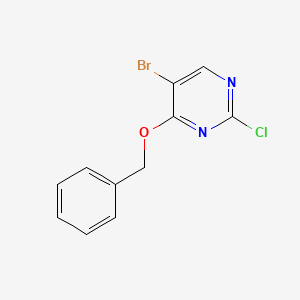
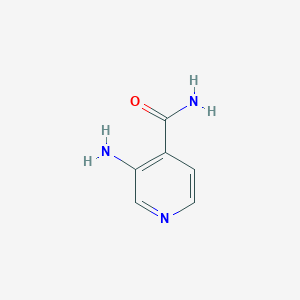
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)



